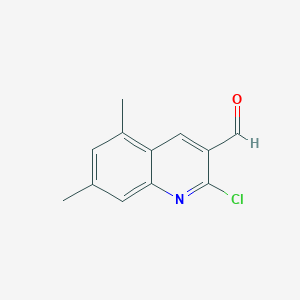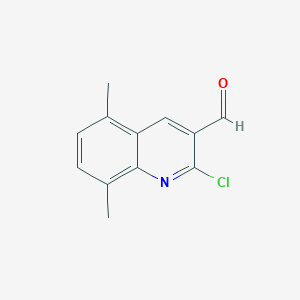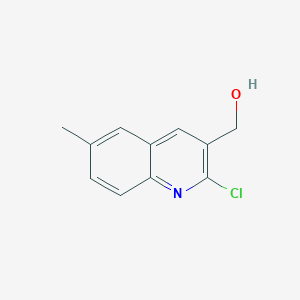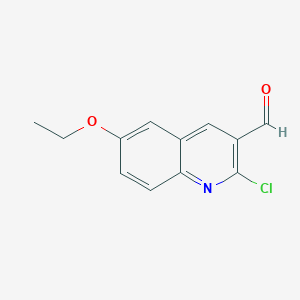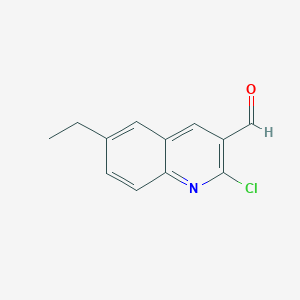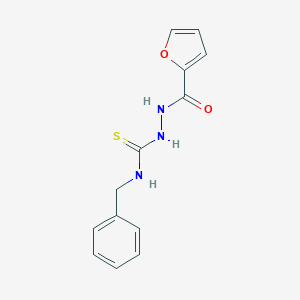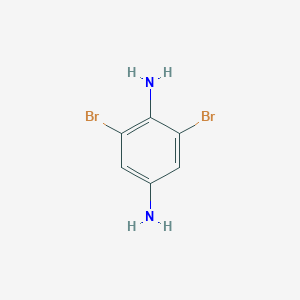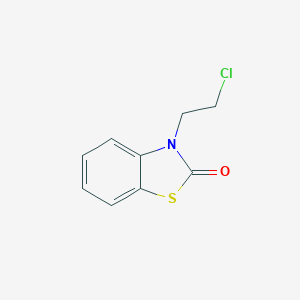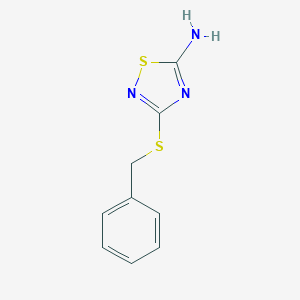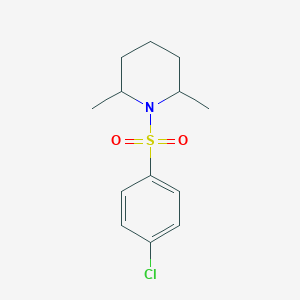
1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine, also known as CP-55940, is a synthetic cannabinoid compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, and has been shown to interact with the same receptors in the brain and body. In
Mecanismo De Acción
1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine acts on the endocannabinoid system in the brain and body, which is involved in regulating a variety of physiological processes such as pain sensation, inflammation, and mood. Specifically, it binds to and activates the CB1 and CB2 receptors, which are located throughout the central and peripheral nervous systems. This activation leads to a variety of downstream effects, including the release of neurotransmitters such as dopamine and serotonin, and the inhibition of inflammatory mediators such as prostaglandins and cytokines.
Efectos Bioquímicos Y Fisiológicos
1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. These include analgesia, anti-inflammatory effects, anti-convulsant activity, and anti-cancer properties. Additionally, 1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine has been shown to have anxiolytic and anti-depressant effects in animal models, indicating its potential as a treatment for mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine has several advantages for use in scientific research, including its well-established synthesis method, potent and selective pharmacological activity, and ability to interact with the endocannabinoid system. However, there are also limitations to its use, including its potential for abuse and dependence, and the lack of standardized dosing protocols and safety data.
Direcciones Futuras
There are several future directions for research on 1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine, including further investigation of its potential therapeutic applications in pain, inflammation, epilepsy, and neurodegenerative diseases. Additionally, more research is needed to determine its efficacy and safety in vivo, and to develop standardized dosing protocols for use in clinical trials. Finally, the development of novel analogs and derivatives of 1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine may lead to the discovery of even more potent and selective compounds with therapeutic potential.
Métodos De Síntesis
1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine is synthesized through a multi-step process that involves the reaction of p-chlorobenzenesulfonyl chloride with 2,6-dimethylpiperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using chromatography techniques to obtain the final compound. This synthesis method has been well-established in the literature and has been used to produce 1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine for scientific research purposes.
Aplicaciones Científicas De Investigación
1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including pain, inflammation, epilepsy, and neurodegenerative diseases. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and has also been investigated as a potential treatment for seizures and other neurological disorders. Additionally, 1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine has been shown to have anti-cancer properties in in vitro studies, although further research is needed to determine its efficacy in vivo.
Propiedades
Número CAS |
5723-53-5 |
|---|---|
Nombre del producto |
1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine |
Fórmula molecular |
C13H18ClNO2S |
Peso molecular |
287.81 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)sulfonyl-2,6-dimethylpiperidine |
InChI |
InChI=1S/C13H18ClNO2S/c1-10-4-3-5-11(2)15(10)18(16,17)13-8-6-12(14)7-9-13/h6-11H,3-5H2,1-2H3 |
Clave InChI |
HIWROFGCKQGFKO-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)C |
SMILES canónico |
CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)C |
Solubilidad |
2.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



